molecular formula C8H4N2S B096095 5-Benzothiazolecarbonitrile CAS No. 58249-57-3

5-Benzothiazolecarbonitrile

Cat. No. B096095
CAS RN: 58249-57-3
M. Wt: 160.2 g/mol
InChI Key: KZWJUNXNZGVOOS-UHFFFAOYSA-N
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Description

5-Benzothiazolecarbonitrile is a chemical compound with the molecular formula C8H4N2S and a molecular weight of 160.2 . It is used as a reactant for the preparation of benzo fused heterocycle .


Synthesis Analysis

The synthesis of benzothiazole compounds, including 5-Benzothiazolecarbonitrile, has been a topic of interest in recent years. Modern approaches to the synthesis of these compounds involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Additionally, the cyclization of thioamide or carbon dioxide (CO2) as raw materials has also been employed .


Molecular Structure Analysis

The molecular structure of 5-Benzothiazolecarbonitrile consists of a benzene ring fused to a thiazole ring, forming a bicyclic system .


Chemical Reactions Analysis

Benzothiazole derivatives, including 5-Benzothiazolecarbonitrile, have been found to undergo a variety of chemical reactions. For instance, they can react with 2-amino and 2-mercaptothiazole derivatives to design a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

5-Benzothiazolecarbonitrile has a melting point of 138-140 °C and a predicted boiling point of 321.4±15.0 °C. It has a predicted density of 1.36±0.1 g/cm3. It should be stored in a dry room at room temperature .

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles, including 5-Benzothiazolecarbonitrile, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Green Chemistry

Benzothiazoles are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . This process is related to green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .

Agricultural Chemicals

Benzothiazole derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities . They are important fused heterocyclic scaffold structures in agrochemical discovery . Benzothiazoles have been used in the development of herbicides and insecticides .

Antibacterial Potential

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydr .

Fluorescence Materials and Electroluminescent Devices

Benzothiazoles are widely used as fluorescence materials and electroluminescent devices due to their highly pharmaceutical and biological activity .

Enzyme Inhibitors

Benzothiazoles act as inhibitors of several enzymes . This property makes them valuable in the field of medicinal chemistry, where they can be used to control or modify the activity of specific enzymes in the body .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including 5-Benzothiazolecarbonitrile, are anticipated to be related to green chemistry . The synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are expected to be further explored .

properties

IUPAC Name

1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWJUNXNZGVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443643
Record name 5-Benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzothiazolecarbonitrile

CAS RN

58249-57-3
Record name 5-Benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a mixture of 5-bromo-1,3-benzothiazole (300 mg, 1.40 mmol, 1.00 equiv) and zinc cyanide (131.6 mg, 0.80 equiv) in N,N-dimethylformamide (6.0 mL) was added Pd(PPh3)4 (80.9 mg, 0.07 mmol, 0.05 equiv) and nitrogen was bubbled for 5 min. The resulting mixture was heated overnight at 80° C., quenched by water (15.0 mL), and extracted with ethyl acetate (3×15 mL). The combined organic layers were washed with brine (2×15 mL) and dried over Na2SO4. After filtered and concentrated under reduced pressure, the residue was purified by flash chromatography on silica gel, eluting with a mixture of 5-10% ethyl acetate in petroleum ether to afford the title compound as a light yellow solid. MS m/z [M+H]+ (ESI): 161.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
131.6 mg
Type
catalyst
Reaction Step One
Quantity
80.9 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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